Enclomifene citrate is synthesized from clomiphene citrate, which is derived from the reaction of 1-p-(diethylaminoethoxy)phenyl]-1,2-diphenylethylene hydrochloride with N-chlorosuccinimide in dry chloroform. It falls under the category of selective estrogen receptor modulators, which function by binding to estrogen receptors and exerting either estrogenic or anti-estrogenic effects depending on the tissue context .
The synthesis of enclomifene citrate can be achieved through various methods. One prominent approach is the Horner-Wadsworth-Emmons reaction. This involves:
Another method involves crystallization from a mixture of ethyl ether and ethanol, which has been shown to produce needle-shaped crystals of enclomifene citrate with a melting point ranging from 133°C to 135°C .
Enclomifene citrate has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is CHClNO and it has a molecular weight of approximately 463.96 g/mol. The structure includes:
Enclomifene citrate undergoes several chemical reactions during its synthesis and application:
Enclomifene citrate primarily acts by modulating estrogen receptors in the hypothalamus and pituitary gland. Its mechanism involves:
Enclomifene citrate has significant applications in both clinical and research settings:
The stereoselective synthesis of trans-Enclomiphene citrate (chemical name: 2-[4-[(1E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine 2-hydroxy-1,2,3-propanetricarboxylate) requires precise control of geometric isomerism around the olefinic bond. The compound's (E)-configuration is essential for its selective estrogen receptor modulator activity [5]. Modern synthetic routes employ McMurry coupling and Wittig-Horner reactions as key strategies:
Post-synthesis, citrate salt formation is conducted in ethanol with citric acid monohydrate (1:1 molar ratio) at 50–60°C. Crystallization below 10°C yields the citrate salt with ≥98.5% chemical purity [3] [5].
Table 1: Comparative Analysis of Stereoselective Synthetic Methods
Method | Catalyst/Additive | Temperature | (E)-Isomer Selectivity | Overall Yield |
---|---|---|---|---|
McMurry Coupling | TiCl₃–Zn (1.5 equiv) | 0–5°C | 75–78% | 62% |
Wittig-Horner Reaction | n-BuLi, LiCl (0.5 equiv) | −78°C | 85–88% | 71% |
Modified Heck Coupling | Pd(OAc)₂, SPhos ligand | 80°C | 68–70% | 55% |
Chromatographic separation leverages the differential hydrophobicity and steric interactions of (E)- and (Z)-clomiphene isomers. Chiral stationary phases (CSPs) and hydrophobic matrices are employed:
LC–MS quantification in human plasma achieves a lower limit of quantification (LLOQ) of 0.06 ng/mL using stable isotope-labeled internal standards and multiple reaction monitoring (MRM) transitions m/z 406→100 (enclomiphene) and m/z 344→72 (N-didesmethyltamoxifen internal standard) [2] [6].
Table 2: Chromatographic Performance Metrics for Isomer Separation
Parameter | Zuclomiphene ((Z)-Isomer) | Enclomiphene ((E)-Isomer) | Acceptance Criteria |
---|---|---|---|
Retention Time (min) | 3.35 ± 0.05 | 4.04 ± 0.05 | RSD ≤ 2% |
Resolution Factor (Rs) | - | 1.5–2.0 | Rs ≥ 1.5 |
LLOQ (ng/mL) | 0.25 | 0.30 | S/N > 10 |
Intra-day RSD | 4.8% | 5.2% | ≤15% |
Enclomiphene citrate’s bioavailability correlates with its crystalline morphology, where needle-shaped crystals enhance dissolution kinetics. Antisolvent crystallization is the primary method:
Characterization:
Table 3: Impact of Crystallization Conditions on Crystal Morphology
Condition | Aspect Ratio (Length:Width) | Mean Particle Size (µm) | Dissolution Rate (mg/mL/min) |
---|---|---|---|
Ethanol/Ethyl Acetate (1:4) | 15:1–20:1 | 120 ± 15 | 0.45 ± 0.03 |
Isopropanol/MTBE (1:3) | 8:1–10:1 | 85 ± 10 | 0.28 ± 0.02 |
Unoptimized Granular Form | 1:1–3:1 | 200 ± 30 | 0.15 ± 0.01 |
Racemic 1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (BNP) enables diastereomeric salt crystallization for enclomiphene purification:
Mechanism: BNP’s phosphate group forms hydrogen bonds with the tertiary amine of enclomiphene, while chiral grooves in the binaphthyl system sterically exclude the (Z)-isomer.
Table 4: Enantiomeric Enrichment via BNP-Mediated Crystallization
Purification Stage | Enclomiphene Purity | Zuclomiphene Content | Enantiomeric Excess (ee) |
---|---|---|---|
Crude Clomiphene Citrate | 65.21% | 34.06% | Not applicable |
After BNP Salt Formation | 98.81% | 0.79% | 97.6% |
After HCl Dissociation | 99.92% | <0.05% | >99.4% |
This methodology achieves >50% yield of enantiopure enclomiphene citrate from racemic mixtures, validated by chiral HPLC of methyl ester derivatives [4] [7] [8].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3